2-benzoylfuran 2-benzoylfuran
Brand Name: Vulcanchem
CAS No.: 2689-59-0
VCID: VC3832919
InChI: InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=CO2
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol

2-benzoylfuran

CAS No.: 2689-59-0

Cat. No.: VC3832919

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

2-benzoylfuran - 2689-59-0

Specification

CAS No. 2689-59-0
Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
IUPAC Name furan-2-yl(phenyl)methanone
Standard InChI InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Standard InChI Key CRLNTRZMHKNJSR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=CO2
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Benzoylbenzofuran (C₁₅H₁₀O₂, molecular weight: 222.24 g/mol) consists of a benzofuran scaffold – a fused bicyclic system containing one oxygen atom – with a benzoyl (C₆H₅CO-) substituent at the C2 position (Figure 1). The planar benzofuran core (bond angles: ~120° for the furan ring) facilitates π-π stacking interactions with biological targets, while the benzoyl group introduces steric bulk and electronic modulation through resonance effects .

Table 1: Key physicochemical properties of 2-benzoylbenzofuran

PropertyValue
Molecular FormulaC₁₅H₁₀O₂
Molecular Weight222.24 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Acceptors2
Rotatable Bonds2

The moderately lipophilic nature (LogP ≈ 3.2) suggests favorable membrane permeability, while the presence of two hydrogen bond acceptors enables interactions with enzymatic active sites .

Synthesis Methodologies

Classical Condensation Approaches

The Rap-Stoermer condensation remains a cornerstone for synthesizing 2-benzoylbenzofuran derivatives. This two-step protocol involves:

  • Aldol Condensation: Reacting salicylaldehydes with phenacyl bromides in basic conditions (e.g., K₂CO₃/DMF) to form 2-aroylbenzofuran intermediates .

  • Ipso Substitution: Introducing piperazine or other amines via nucleophilic aromatic substitution, enhancing water solubility and bioactivity .

For example, Schumacher et al. achieved 65–84% yields by condensing methyl salicylate with 2-bromo-1-phenylethanone, followed by cyclization with NaOMe/MeOH .

Advanced Functionalization Techniques

Recent innovations leverage transition metal catalysis for late-stage diversification:

  • Pd-Catalyzed C–H Arylation: 8-Aminoquinoline-directed arylation installs aryl/heteroaryl groups at the C3 position, enabling rapid generation of analogs .

  • One-Pot Transamidation: Cleaves directing groups while introducing diverse amides, exemplified by conversions to N-acyl-Boc-carbamates in >80% yields .

Table 2: Comparison of synthesis methods

MethodYield RangeKey AdvantagesLimitations
Rap-Stoermer65–84% Scalable, minimal instrumentationLimited to electron-deficient substrates
C–H Arylation/Transamidation70–92% High modularity, late-stage diversificationRequires Pd catalysts, inert conditions

Biological Activities and Mechanisms

Anticancer Activity

2-Benzoylbenzofuran derivatives exhibit broad-spectrum cytotoxicity:

Table 3: Cytotoxicity of select derivatives (IC₅₀, μM)

Compound4T1 (Breast)MIA PaCa-2 (Pancreatic)WiDr (Colon)
2.362.1 ± 0.33.8 ± 0.54.2 ± 0.6
2.402.4 ± 0.47.9 ± 1.18.1 ± 1.3

Mechanistic studies suggest mTOR pathway inhibition and induction of caspase-3-mediated apoptosis . The benzoyl group enhances DNA intercalation, while piperazine substituents improve solubility and target affinity .

Anti-Inflammatory Effects

Novel benzofurans isolated from Chaetomium elatum (e.g., compound 1) suppress LPS-induced inflammation in RAW264.7 macrophages:

  • IL-6 Reduction: 58 ± 7% at 30 μM

  • TNF-α Inhibition: 63 ± 5% at 30 μM

Structure-activity analysis indicates that methoxy groups at C5 and C7 positions potentiate NF-κB pathway inhibition .

Pharmacological Applications

Cancer Chemotherapy

Lead compounds 2.36 and 2.40 show 5–10× selectivity for cancer over normal cells, with synergistic effects observed in combination with paclitaxel . Piperazine analogs are under preclinical evaluation for metastatic breast cancer .

Inflammatory Disease Management

Dual COX-2/5-LOX inhibition by methoxylated derivatives (e.g., 5,7-dimethoxy-2-benzoylbenzofuran) positions them as candidates for rheumatoid arthritis and IBD therapy .

Antimicrobial Drug Development

Thiazolidinone hybrids exhibit potency against multidrug-resistant P. aeruginosa (MIC = 16 μg/mL), suggesting utility in nosocomial infections .

Recent Advances and Future Directions

Synthetic Innovations

  • Continuous Flow Systems: Microreactor-based synthesis reduces reaction times from hours to minutes while improving yields .

  • Computational Design: QSAR models predict bioactivity cliffs, guiding the synthesis of analogs with optimized LogD and PSA profiles .

Unmet Challenges

  • Pharmacokinetic Optimization: Poor oral bioavailability (<20% in rodents) necessitates prodrug strategies or nanoformulations .

  • Target Deconvolution: Proteomic studies are needed to identify off-target effects and resistance mechanisms.

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